Dichloromethyl methyl ether

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91480. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

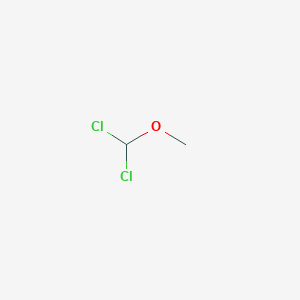

Structure

2D Structure

Propiedades

IUPAC Name |

dichloro(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2O/c1-5-2(3)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTGGSXWHGKRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063636 | |

| Record name | Dichloromethyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4885-02-3 | |

| Record name | Dichloromethyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4885-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloromethoxymethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004885023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloromethyl methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, dichloromethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloromethyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethoxymethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichloromethoxymethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M68H5X8887 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dichloromethyl Methyl Ether from Methyl Formate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary synthesis routes for dichloromethyl methyl ether starting from methyl formate (B1220265). It includes detailed experimental protocols, quantitative data, and process visualizations to support laboratory research and development. This compound is a valuable reagent in organic synthesis, notably for the formylation of aromatic compounds (Rieche formylation) and as a chlorinating agent.[1]

Synthesis Methodologies

There are two principal methods for the synthesis of this compound from methyl formate:

-

Reaction with Phosphorus Pentachloride: This is a well-documented and high-yield laboratory method involving the reaction of methyl formate with phosphorus pentachloride (PCl₅), often using phosphorus oxychloride (POCl₃) as a reaction medium.[1][2]

-

Reaction with Phosgene (B1210022) and Catalysts: An alternative industrial approach involves the reaction of methyl formate with phosgene (COCl₂), or its safer equivalents like diphosgene or triphosgene (B27547), in the presence of a catalyst.[3]

This guide will focus on the phosphorus pentachloride method due to the availability of detailed public-domain experimental data.

Method 1: Reaction of Methyl Formate with Phosphorus Pentachloride

This process involves the chlorination of methyl formate using PCl₅. Phosphorus oxychloride serves as a convenient solvent, facilitating a homogenous reaction.[2] The overall reaction is as follows:

HCOOCH₃ + PCl₅ → Cl₂CHOCH₃ + POCl₃

Experimental Protocols

The following protocol is a synthesis of procedures described in established literature.[2][4]

Materials and Equipment:

-

Methyl formate (dried over sodium sulfate)[2]

-

Phosphorus pentachloride (PCl₅)

-

Phosphorus oxychloride (POCl₃)

-

Three-necked flask (2-L)

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Thermometer

-

Ice-salt bath

-

Distillation apparatus (for vacuum and fractional distillation)

Procedure:

-

Reaction Setup: In a fume hood, equip a 2-liter three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Attach calcium chloride guard tubes to the top of the condenser and dropping funnel to protect the reaction from moisture.[2][4]

-

Charging the Flask: Charge the flask with phosphorus oxychloride (250 ml) and phosphorus pentachloride (832 g, 4.0 moles).[2]

-

Addition of Methyl Formate: Place methyl formate (264 g, 4.4 moles) in the dropping funnel.[2] Begin stirring the PCl₅/POCl₃ mixture and cool the flask in an ice bath to maintain a temperature of 10–20°C.[2]

-

Reaction: Add the methyl formate dropwise from the dropping funnel to the stirred mixture. The addition rate should be controlled to ensure the reaction temperature does not exceed 20°C. This addition typically takes about 1.5 to 2 hours.[2][4]

-

Digestion: Once the addition is complete, remove the ice bath and continue stirring. The temperature should be kept below 30°C, using occasional cooling if necessary, until all the phosphorus pentachloride has dissolved (approximately 1 hour).[2][4]

-

Initial Distillation (Reduced Pressure): Reconfigure the apparatus for distillation under reduced pressure. Distill the reaction mixture using a water bath at 50–65°C and a pressure of 80–120 mm.[2] It is crucial to perform this initial distillation under reduced pressure to avoid significant decomposition of the product.[2] The receiver flask should be cooled to between -10°C and -20°C in an ice-salt bath.[2]

-

Fractional Distillation: The collected distillate is a mixture of this compound and phosphorus oxychloride.[4] This mixture should be carefully fractionally distilled at atmospheric pressure through an efficient column (e.g., a 90-cm vacuum-jacketed column packed with glass beads).[2]

-

Purification: Collect the fraction boiling between 82°C and 95°C. A subsequent redistillation of this fraction will yield the pure product.[2][4] The final product must be protected from moisture during storage.[2][4]

Data Presentation

The quantitative data from the described synthesis method are summarized below.

| Parameter | Value | Reference |

| Yield | 77–84% | [2] |

| Boiling Point | 82–85.5°C | [2] |

| Refractive Index (n²⁰D) | 1.4303 | [2] |

Mandatory Visualizations

Diagram 1: Overall Reaction Scheme

Caption: Reaction of methyl formate with PCl₅.

Diagram 2: Experimental Workflow

Caption: Synthesis and purification workflow.

Method 2: Catalytic Reaction with Phosgene

This method presents an alternative to using phosphorus pentachloride. It involves reacting methyl formate with phosgene, diphosgene, or triphosgene at elevated temperatures (typically 60-90°C) in the presence of a catalyst.[3]

Catalysts:

-

Trisubstituted phosphine (B1218219) oxides (e.g., triphenylphosphine (B44618) oxide)

-

Trisubstituted phosphine dichlorides

-

Certain formamides[3]

The catalyst is typically used in quantities of 5 to 50 mol% relative to the formate.[3] While potentially more suited for industrial scale-up, this method may result in lower conversion rates compared to the PCl₅ route, with one cited example achieving 27% transformation.[3]

Diagram 3: Logical Relationship of Components in Catalytic Method

Caption: Components of the catalytic synthesis.

Safety Considerations

-

Handling of Reagents: Phosphorus pentachloride and phosphorus oxychloride are corrosive and react violently with water. Phosgene is an extremely toxic gas. All manipulations must be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Moisture Sensitivity: this compound and the reagents used for its synthesis are sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be protected from atmospheric moisture.[2][4]

-

Product Hazard: this compound is a hazardous chemical. Users should consult the Safety Data Sheet (SDS) for detailed handling and storage information.

References

Dichloromethyl Methyl Ether: A Technical Overview of its Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethyl methyl ether (DCME), with the chemical formula C₂H₄Cl₂O, is a halogenated ether that serves as a valuable reagent in organic synthesis.[1][2][3] It is a colorless liquid characterized by a pungent, chloroform-like odor.[1][3][4] Structurally, it features a methoxy (B1213986) group attached to a dichloromethyl group, which imparts significant reactivity, making it a potent electrophile.[5] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its synthesis, key applications, and relevant experimental protocols.

Physical and Chemical Properties

This compound is a volatile and flammable liquid.[6][7] It is soluble in most organic solvents but reacts with water.[1][4][6] The key physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂H₄Cl₂O | [1][3][8][9] |

| Molecular Weight | 114.96 g/mol | [3][6][8][9] |

| Appearance | Colorless liquid | [6][8] |

| Boiling Point | 85 °C | [8][9] |

| Density | 1.271 g/mL at 25 °C | [8][9] |

| Refractive Index | n20/D 1.431 | [8][9] |

| Vapor Pressure | 84 hPa at 20 °C | [8] |

| Flash Point | 42 °C (107.6 °F) | [9] |

| Solubility | Soluble in most organic solvents; reacts with water. | [1][6] |

Chemical Properties and Hazards

| Property | Description | Reference |

| Reactivity | Reacts with water to form hydrochloric acid and formaldehyde.[4] Incompatible with strong oxidizing agents and acids.[4][6] | |

| Flammability | Highly flammable liquid and vapor.[6][7] Vapors may form explosive mixtures with air.[7] | |

| Toxicity | Toxic by inhalation, in contact with skin, and if swallowed.[6] Causes severe skin burns and eye damage.[6][7] | |

| Carcinogenicity | Limited evidence of a carcinogenic effect; considered a potential carcinogen.[1][4][6][8] | |

| Storage | Store in a cool, well-ventilated place, away from moisture and incompatible materials.[7][10] Recommended storage temperature is 2-8°C.[3][9] |

Synthesis of this compound

This compound can be synthesized through various methods, with one of the most common being the reaction of methyl formate (B1220265) with phosphorus pentachloride.[2][8][11]

Experimental Protocol: Synthesis from Methyl Formate

This protocol is adapted from a procedure published in Organic Syntheses.[11]

Materials:

-

Phosphorus pentachloride (PCl₅)

-

Phosphorus oxychloride (POCl₃)

-

Methyl formate (dried over sodium sulfate)

-

Ice bath

-

Three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel

-

Distillation apparatus

Procedure:

-

In a 2-liter three-necked flask, prepare a suspension of 832 g (4.0 moles) of phosphorus pentachloride in 250 ml of phosphorus oxychloride.[11]

-

Cool the flask in an ice bath to maintain a temperature of 10–20°C.[11]

-

Slowly add 264 g (4.4 moles) of methyl formate to the stirred suspension over approximately 1.75 hours.[11]

-

After the addition is complete, continue stirring the mixture at a temperature below 30°C for about 1 hour, or until all the phosphorus pentachloride has dissolved.[11]

-

Replace the reflux condenser with a distilling head and distill the reaction mixture under reduced pressure (80–120 mm Hg) with a bath temperature of 50–65°C.[11]

-

Collect the distillate in a receiver cooled to -10° to -20°C.[11]

-

Redistill the collected fraction (boiling point 80-100°C) through a vacuum-jacketed column to obtain pure this compound (boiling point 82–85.5°C).[11]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All reagents are corrosive and moisture-sensitive. Appropriate personal protective equipment, including gloves, goggles, and a face shield, must be worn.[7][8]

References

- 1. CAS 4885-02-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound C₂H₄Cl₂O Online [nsrlaboratories.com]

- 4. DICHLORODIMETHYL ETHER, SYMMETRICAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Buy this compound | 4885-02-3 [smolecule.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. 1,1-Dichlorodimethyl ether | 4885-02-3 [chemicalbook.com]

- 9. 二氯甲基甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | 4885-02-3 | TCI AMERICA [tcichemicals.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Dichloromethyl Methyl Ether: Properties, Safety, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloromethyl methyl ether (DCME) is a highly reactive chemical intermediate with significant applications in organic synthesis, particularly as a formylating agent for aromatic compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed safety and handling protocols, and in-depth experimental procedures for its use. The information is intended for professionals in research and development who require a thorough understanding of this versatile reagent.

Chemical Identification and Physical Properties

This compound is a colorless to light yellow liquid. Key identification and physical data are summarized below.

| Property | Value | Reference |

| CAS Number | 4885-02-3 | [1][2][3][4][5] |

| Molecular Formula | C₂H₄Cl₂O | [1][2][4] |

| Molecular Weight | 114.96 g/mol | [1][5] |

| Alternate Names | α,α-Dichloromethyl methyl ether, 1,1-Dichlorodimethyl ether | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 85 °C (lit.) | [2][5] |

| Density | 1.271 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.431 (lit.) | [5] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [6] |

| Vapor Pressure | 84 hPa at 20 °C | [3] |

Safety Data Sheet Summary

This compound is a hazardous substance and requires strict safety protocols. The following table summarizes its key hazard information.

| Hazard Category | Description | GHS Classification |

| Flammability | Highly flammable liquid and vapor. | Flammable Liquid, Category 2 or 3 |

| Acute Toxicity | Harmful if swallowed or inhaled. | Acute Toxicity, Oral, Category 4; Acute Toxicity, Inhalation, Category 4 |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Skin Corrosion, Category 1B |

| Serious Eye Damage/Irritation | Causes serious eye damage. | Eye Damage, Category 1 |

| Specific Target Organ Toxicity | May cause respiratory irritation. | STOT SE, Category 3 |

| Carcinogenicity | Limited evidence of a carcinogenic effect. | [7] |

Hazard Statements:

Precautionary Statements:

-

Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3][8][9]

-

Response: P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P303 + P361 + P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304 + P340 + P310 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][8][9]

-

Storage: P403 + P235 (Store in a well-ventilated place. Keep cool).[8][9]

Experimental Protocols

This compound is a key reagent in the Rieche formylation, a method for introducing a formyl group to aromatic compounds.[5]

General Procedure for the Formylation of Aromatic Compounds

This protocol is a general guideline for the formylation of electron-rich aromatic rings using this compound and a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄).

Experimental Workflow:

Caption: General workflow for the formylation of aromatic compounds.

Detailed Methodology:

-

A solution of the appropriate aromatic compound (e.g., phenol, anisole (B1667542) derivative) is prepared in a dry, inert solvent such as dichloromethane (B109758) (DCM) in a three-necked flask equipped with a stirrer, dropping funnel, and an inert gas inlet.[1][9]

-

The flask is purged with an inert gas (e.g., Argon or Nitrogen) and cooled to 0 °C in an ice bath.[1][9]

-

A Lewis acid, typically titanium tetrachloride (TiCl₄), is added dropwise to the stirred solution over a period of 15-30 minutes. The amount of Lewis acid can vary, with a common molar ratio being 2.2 equivalents relative to the aromatic substrate.[1][9]

-

The reaction mixture is stirred at 0 °C for 30-60 minutes.[9]

-

This compound (typically 1.0 to 1.1 equivalents) is then added dropwise over approximately 15 minutes, maintaining the temperature at 0 °C.[1][9]

-

The reaction is allowed to proceed with stirring for an additional 1-2 hours at 0 °C.[9]

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][9]

-

The mixture is then allowed to warm to room temperature and stirred for an additional hour.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed successively with 0.1 N hydrochloric acid, saturated sodium bicarbonate solution, and brine.[1][9]

-

The organic phase is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography or crystallization.[1]

Reaction Pathway:

Caption: Simplified reaction pathway for Rieche formylation.

Synthesis of this compound

For research purposes, this compound can be synthesized in the laboratory. A common method involves the reaction of methyl formate (B1220265) with phosphorus pentachloride.

Experimental Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride tube, place phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[11]

-

Cool the stirred mixture to 10 °C.[11]

-

Add methyl formate dropwise at a rate that maintains the reaction temperature below 20 °C. This addition typically takes about one hour.[11]

-

After the addition is complete, continue stirring and allow the mixture to warm, ensuring the temperature does not exceed 30 °C, until all the phosphorus pentachloride has dissolved.[11]

-

Remove the stirrer and condenser and set up for vacuum distillation.

-

Distill the reaction mixture under reduced pressure, collecting the distillate in a flask cooled in an ice-salt bath.[11]

-

The collected distillate, a mixture of this compound and phosphorus oxychloride, is then fractionally distilled at atmospheric pressure.[11]

-

Collect the fraction boiling between 82-95 °C and redistill to obtain pure this compound (b.p. 85 °C).[11]

-

The product must be stored in a tightly sealed container, protected from moisture.

Applications in Synthesis

Beyond its primary use in formylation, this compound serves as a versatile reagent in various organic transformations:

-

Pharmaceutical and Agrochemical Synthesis: It is a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[3]

-

Chloromethylation: It can be used as a chloromethylating agent to introduce chloromethyl groups into various molecules.[3]

-

Polymer Chemistry: It finds applications in the production of specialty polymers and in modifying polymer properties for use in coatings and adhesives.[3]

Handling, Storage, and Disposal

Due to its hazardous nature, strict protocols must be followed when handling, storing, and disposing of this compound.

-

Handling: All work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles, a face shield, and a lab coat, must be worn.[8] An eyewash station and safety shower should be readily accessible.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8] It should be stored separately from incompatible materials such as strong oxidizing agents and strong acids.[10] Recommended storage temperature is 2-8 °C.[5]

-

Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[8] Do not dispose of it down the drain.

This guide provides a foundational understanding of this compound for its safe and effective use in a research and development setting. Always consult the most current Safety Data Sheet and relevant literature before use.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy this compound | 4885-02-3 [smolecule.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. bu.edu [bu.edu]

- 11. Synthesis of this compound [designer-drug.com]

An In-depth Technical Guide to the Reaction of Dichloromethyl Methyl Ether with Aromatics

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The formylation of aromatic compounds, a fundamental transformation in organic synthesis, introduces an aldehyde moiety onto an aromatic ring. This functional group serves as a versatile synthetic handle for constructing more complex molecules, including active pharmaceutical ingredients. Among the various formylation methods, the Rieche formylation stands out for its effectiveness with electron-rich aromatic systems.[1][2][3] This reaction employs dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄), to achieve C-C bond formation.[4][5]

This guide provides a comprehensive technical overview of the Rieche formylation, detailing its core mechanism, experimental protocols, quantitative data on yields and regioselectivity, and critical safety considerations.

Core Reaction Mechanism

The Rieche formylation is a variant of the Friedel-Crafts acylation, proceeding via an electrophilic aromatic substitution (SEAr) pathway. The overall process can be dissected into three primary stages: generation of the electrophile, nucleophilic attack by the aromatic ring, and hydrolysis to the final aldehyde product.

Stage 1: Electrophile Generation this compound itself is not sufficiently electrophilic to react with an aromatic ring. A strong Lewis acid, typically TiCl₄ or SnCl₄, is required for activation. The Lewis acid coordinates to the ether oxygen, weakening the C-Cl bonds and generating a highly reactive electrophilic species. This electrophile is best represented as a resonance-stabilized dichloromethoxymethyl cation-Lewis acid complex, [CH(Cl)OCH₃]⁺[TiCl₅]⁻. This cation is the active agent that participates in the subsequent substitution reaction.

Stage 2: Electrophilic Aromatic Substitution The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the activated complex. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base (such as the [TiCl₅]⁻ counterion or solvent) then abstracts a proton from the site of substitution, restoring the aromaticity of the ring and yielding an α-chloro ether intermediate.

Stage 3: Hydrolysis The resulting α-chloro ether is unstable and is readily hydrolyzed during the aqueous workup phase of the reaction. Water attacks the electrophilic carbon, leading to the elimination of HCl and methanol, and the formation of the final aromatic aldehyde product.

Factors Influencing Regioselectivity

The regiochemical outcome of the Rieche formylation is governed by the electronic and steric properties of the substituents on the aromatic ring. For phenolic substrates, a notable feature is the high preference for ortho-formylation.[6][7]

This selectivity is attributed to a chelation effect where the Lewis acid (TiCl₄) coordinates to both the phenolic oxygen and the oxygen of a nearby ether or methoxy (B1213986) group.[6] This coordination pre-organizes the substrate, directing the electrophilic attack to the ortho position. This effect can override standard electronic directing effects, making the reaction a powerful tool for synthesizing specific isomers of hydroxybenzaldehydes.[5][6] In the absence of such chelating groups, the substitution pattern generally follows the established rules for electrophilic aromatic substitution, favoring positions activated by electron-donating groups.

Experimental Protocols

The following section outlines a generalized protocol for the formylation of electron-rich aromatic compounds, synthesized from procedures reported in the literature.[6][8][9][10]

Materials and Equipment:

-

Reactants: Aromatic substrate, this compound (Cl₂CHOCH₃), titanium tetrachloride (TiCl₄).

-

Solvent: Anhydrous dichloromethane (B109758) (DCM).

-

Reagents for Workup: Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or ice water, 0.1 N HCl, brine, anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Glassware: Oven-dried, three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer.

-

Atmosphere: Inert atmosphere (Argon or Nitrogen).

Generalized Procedure:

-

Reaction Setup: The aromatic substrate (1.0 eq.) is dissolved in anhydrous DCM in a three-necked flask under an inert atmosphere.

-

Lewis Acid Addition: The solution is cooled to 0 °C using an ice bath. Titanium tetrachloride (2.2 eq.) is added dropwise via a syringe or dropping funnel over 15-30 minutes, maintaining the low temperature. The mixture is stirred for 30-60 minutes at 0 °C.[6][8]

-

Formylating Agent Addition: this compound (1.0-1.1 eq.) is added dropwise to the cooled, stirring mixture over approximately 15-25 minutes.[6][10]

-

Reaction Progression: The reaction mixture is stirred at 0 °C for a period, then allowed to warm to room temperature and stirred for an additional 1-17 hours, depending on the substrate's reactivity.[10][11] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by pouring the mixture into a flask containing crushed ice or a saturated aqueous solution of NH₄Cl.[8][10]

-

Extraction and Wash: The organic layer is separated. The aqueous layer is extracted multiple times with DCM. The combined organic layers are washed successively with 0.1 N HCl, water, and brine.[8]

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel, distillation, or crystallization to yield the pure aromatic aldehyde.[6][10]

Quantitative Data Summary

The Rieche formylation is highly effective for a range of electron-rich phenols and phenol (B47542) ethers. The table below summarizes representative yields and regioselectivity data from the literature.

| Entry | Aromatic Substrate | Temp. (°C) | Products (ortho:para ratio) | Total Yield (%) | Reference |

| 1 | 3,5-Dimethoxyphenol | 0 | 2-CHO:4-CHO (82:18) | 94 | [6] |

| 2 | 2,3,5-Trimethylphenol | 0 | 2-CHO:4-CHO (7:3) | 93 | [6] |

| 3 | 3,4,5-Trimethoxyphenol | 0 | 2-CHO (exclusive) | High | [6] |

| 4 | Phenol | 0 | 2-CHO:4-CHO (2.3:1) | ~68 (HPLC) | [4][9] |

| 5 | Anisole | 0 | 2-CHO:4-CHO (1:1.6) | 70 | [12] |

| 6 | 3-Methoxyphenol | 0 | 6-CHO:2-CHO:4-CHO (1:3.2:1.6) | 61 | [9][12] |

Note: "CHO" denotes the formyl group. Ratios are determined from the crude product mixture.

Safety Precautions

It is imperative to handle the reagents used in the Rieche formylation with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

This compound: This reagent is highly flammable, corrosive, and toxic by inhalation, ingestion, and skin contact.[13][14][15] It causes severe skin burns and eye damage.[13] There is also limited evidence of it being a carcinogen.[14] It should be stored under nitrogen in a cool, dry place.[13]

-

Titanium Tetrachloride (TiCl₄): TiCl₄ is a highly corrosive liquid that reacts violently with moisture in the air to release toxic and corrosive hydrogen chloride (HCl) gas. All manipulations must be performed under a strictly inert atmosphere using anhydrous solvents and techniques.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

All waste materials should be disposed of in accordance with institutional and local environmental regulations. A thorough risk assessment must be conducted before performing this reaction.[10]

References

- 1. Rieche formylation - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Formylation - Common Conditions [commonorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Formylation - Wikipedia [en.wikipedia.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. Formylation of Electron-Rich Aromatic Rings Mediated by this compound and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Formylation - Rieche Formylation [commonorganicchemistry.com]

- 12. diposit.ub.edu [diposit.ub.edu]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. This compound | 4885-02-3 | TCI AMERICA [tcichemicals.com]

A Comprehensive Technical Guide to the Solubility of Dichloromethyl Methyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloromethyl methyl ether (DCME) is a reactive chemical intermediate with significant applications in organic synthesis, particularly as a formylating and chloromethylating agent. Its utility in pharmaceutical and agrochemical development necessitates a thorough understanding of its physical properties, most notably its solubility in various organic solvents. This technical guide provides a detailed overview of the solubility characteristics of this compound, a general protocol for solubility determination, and a visualization of its application in a common synthetic transformation.

Introduction

This compound (CAS No. 4885-02-3), also known as 1,1-dichlorodimethyl ether, is a colorless to light yellow liquid with a pungent odor.[1][2] Its high reactivity makes it a versatile reagent, but also necessitates careful handling and a clear understanding of its behavior in different solvent systems. The choice of solvent is critical for optimizing reaction conditions, ensuring homogeneity, and facilitating product purification. This guide aims to provide a centralized resource on the solubility of DCME in commonly used organic solvents.

Solubility of this compound

Extensive review of available literature indicates that while quantitative solubility data for this compound is not readily published, there is a strong consensus on its qualitative solubility. DCME is widely described as being soluble in most common organic solvents.[3][4] Conversely, it has limited solubility in water and is known to react with it.[5]

The following table summarizes the qualitative solubility of this compound in a range of organic solvents.

| Solvent Family | Solvent | Qualitative Solubility | Reference(s) |

| Halogenated | Dichloromethane (DCM) | Soluble | [5] |

| Chloroform | Soluble | [3] | |

| Ethers | Diethyl Ether | Miscible | [6] |

| Tetrahydrofuran (THF) | Assumed Soluble/Miscible | N/A | |

| Alcohols | Methanol | Soluble | [3] |

| Ethanol | Miscible | [6] | |

| Ketones | Acetone | Soluble | [6] |

| Esters | Ethyl Acetate | Assumed Soluble/Miscible | N/A |

| Hydrocarbons | Toluene | Soluble | N/A |

| Hexane | Assumed Soluble/Miscible | N/A |

Note: "Assumed Soluble/Miscible" is based on the general statement that DCME is soluble in most organic solvents and the chemical similarity to solvents in which solubility is explicitly stated. It is always recommended to perform a small-scale test to confirm solubility before proceeding with a large-scale reaction.

Experimental Protocol for Solubility Determination

While specific published protocols for determining the solubility of this compound are unavailable, a general gravimetric method can be employed. This method involves preparing a saturated solution of the solute in the solvent and then determining the mass of the solute in a known volume of the solution.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight caps

-

Syringe filters (chemically compatible with the solvent and DCME)

-

Drying oven

Procedure:

-

Temperature Control: Set the shaker or water bath to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.

-

Sample Preparation: In a series of glass vials, add an excess of this compound to a known volume of the organic solvent. "Excess" means adding enough DCME so that a separate, undissolved phase of DCME is clearly visible after initial mixing.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled environment. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the undissolved DCME to settle.

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear, supernatant (saturated solution) using a calibrated pipette. To avoid transferring any undissolved DCME, it is advisable to use a syringe fitted with a compatible filter.

-

Gravimetric Analysis: Transfer the withdrawn aliquot to a pre-weighed, dry volumetric flask. Determine the mass of the flask containing the saturated solution.

-

Solvent Evaporation: Gently evaporate the solvent from the flask under reduced pressure or in a fume hood. Care must be taken as this compound is volatile.

-

Final Weighing: Once the solvent and any remaining volatile components are completely removed, reweigh the flask containing the non-volatile solute residue (if any impurities were present). The mass of the dissolved this compound can be determined by the difference in mass.

-

Calculation: Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the mass of the dissolved DCME and the volume of the aliquot taken.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Safety Precautions: this compound is a hazardous substance and a suspected carcinogen.[4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Visualization of a Key Synthetic Application

This compound is a key reagent in the protection of alcohols as methoxymethyl (MOM) ethers. This is a common strategy in multi-step organic synthesis to prevent the reaction of a hydroxyl group while other transformations are carried out on the molecule. The general workflow for this protection reaction is depicted below.

Caption: General workflow for the protection of an alcohol as a methoxymethyl (MOM) ether.

Conclusion

This compound exhibits broad solubility in a wide array of common organic solvents, making it a versatile reagent in organic synthesis. While precise quantitative solubility data remains elusive in the public domain, its qualitative miscibility with ethers, halogenated solvents, alcohols, and ketones is well-established. The provided general experimental protocol offers a reliable method for researchers to determine quantitative solubility in specific solvent systems as needed. The visualized workflow for alcohol protection highlights a key application, underscoring the importance of understanding the fundamental properties of this reagent for its effective use in research and development.

References

Spectroscopic Data of Dichloromethyl Methyl Ether: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for dichloromethyl methyl ether (Cl2CHOCH3). The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document summarizes key spectroscopic data in a structured format, details experimental methodologies, and provides a visual representation of the data relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectroscopic data for this compound were acquired in deuterated chloroform (B151607) (CDCl3). The data reveals the characteristic signals corresponding to the methyl and dichloromethyl protons and carbons.

¹H NMR Data

The proton NMR spectrum of this compound exhibits two distinct signals, corresponding to the methyl (-OCH3) and the dichloromethyl (-CHCl2) protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.54 | Singlet | -OCH₃ |

| 6.50 | Singlet | -CHCl₂ |

¹³C NMR Data

The carbon-13 NMR spectrum shows two signals, which have been assigned to the methyl and dichloromethyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 59.5 | -OCH₃ |

| 109.5 | -CHCl₂ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound was obtained from a neat liquid sample. The characteristic absorption bands provide insights into the vibrational modes of the molecule's functional groups.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 2960 | C-H stretch (methyl) |

| 1450 | C-H bend (methyl) |

| 1180 | C-O-C stretch (asymmetric) |

| 820 | C-Cl stretch |

Experimental Protocols

NMR Spectroscopy

A solution of this compound (typically 1-5% for ¹H NMR and 5-20% for ¹³C NMR) in deuterated chloroform (CDCl₃) is prepared in a standard 5 mm NMR tube. The use of CDCl₃ is crucial as it is a common solvent for organic compounds and its residual proton and carbon signals are well-characterized, preventing interference with the sample signals. The spectra are typically referenced to the residual solvent signal (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS). For a volatile substance like this compound, it is important to ensure the NMR tube is properly capped to prevent evaporation during the experiment. The data presented here is consistent with spectra obtained on a 300 MHz NMR spectrometer.

FTIR Spectroscopy

For a neat liquid sample of this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid evenly and create a thin, uniform film. It is important to avoid trapping air bubbles between the plates. The salt plates are then mounted in a sample holder and placed in the beam path of the FTIR spectrometer. A background spectrum of the clean, empty salt plates is typically recorded first and subtracted from the sample spectrum to eliminate any interference from the plates or the atmosphere.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the logical flow of obtaining and interpreting the spectroscopic data for this compound.

Dichloromethyl Methyl Ether: A Technical Guide to Hazards and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information, handling protocols, and hazard data for dichloromethyl methyl ether (CAS RN: 4885-02-3). Due to its hazardous nature, a thorough understanding of its properties and associated risks is imperative for all personnel handling this compound. This document is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDSs).

Summary of Hazards

This compound is a highly flammable, corrosive, and toxic liquid that poses significant health risks.[1][2] It is classified as harmful if swallowed, in contact with skin, or inhaled.[2][3][4][5] Furthermore, it is known to cause severe skin burns and eye damage.[2][4][5] Several sources also indicate that there is limited evidence of a carcinogenic effect.[1]

Hazard Classifications:

-

Skin Corrosion/Irritation: Category 1B[2]

-

Serious Eye Damage/Eye Irritation: Category 1[2]

-

Carcinogenicity: Category 1A (May cause cancer)[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[5]

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 4885-02-3 | [2][6][7] |

| Molecular Formula | C₂H₄Cl₂O | [6][7] |

| Molecular Weight | 114.96 g/mol | [1][7] |

| Appearance | Colorless to light yellow liquid | [1][6][7] |

| Odor | Odor of ethylene (B1197577) dichloride | [1] |

| Boiling Point | 85 °C (lit.) | [6] |

| Density | 1.271 g/mL at 25 °C (lit.) | |

| Flash Point | 42 °C (107.6 °F) - closed cup | |

| Solubility | Does not mix with water. Soluble in most organic solvents. | [1] |

| Vapor Density | >1 (heavier than air) | [1] |

Table 2: Hazard and Safety Information

| Parameter | Value | Source(s) |

| Signal Word | Danger | [2][3] |

| Hazard Statements | H225/H226, H302+H312+H332, H314, H335, H350 | [3][4][5] |

| Precautionary Statements | P201, P210, P261, P280, P301+P312, P303+P361+P353, P304+P340+P310, P305+P351+P338, P308+P313, P370+P378, P403+P235, P405, P501 | [3][4][5] |

| Storage Temperature | 2-8°C | [7] |

| Storage Class | 3 - Flammable liquids | |

| Personal Protective Equipment (PPE) | Faceshields, Gloves, Goggles, type ABEK (EN14387) respirator filter |

Experimental Handling and Safety Protocols

Adherence to strict safety protocols is mandatory when working with this compound. The following sections provide detailed procedural guidance.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

-

All work must be conducted in a certified chemical fume hood with sufficient ventilation.

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2][4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required for all personnel handling this substance.

-

Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[1][2]

-

Skin Protection:

-

Wear appropriate chemical-resistant gloves (e.g., Neoprene, PVC).[1] Glove suitability and durability depend on usage; for brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended.[1]

-

Wear a chemical-resistant apron (PVC) and overalls.[1]

-

Wear non-sparking safety footwear.[1]

-

-

Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator with a Type A filter for organic vapors is required if exposure limits may be exceeded or if irritation is experienced.[1][2]

Safe Handling and Storage Workflow

The following workflow outlines the essential steps for the safe handling and storage of this compound.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. This compound | 4885-02-3 | TCI AMERICA [tcichemicals.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Buy this compound C₂H₄Cl₂O Online [nsrlaboratories.com]

Synthesis of Dichloromethyl methyl ether using phosphorus pentachloride

An in-depth technical guide on the synthesis of dichloromethyl methyl ether using phosphorus pentachloride is presented below, intended for researchers, scientists, and drug development professionals. This guide details the chemical reaction, experimental procedures, and quantitative data, supplemented with visual diagrams to illustrate the process.

Introduction

This compound (DCME) is a valuable reagent in organic synthesis, primarily utilized for the formylation of aromatic compounds in the Rieche formylation reaction and as a chlorinating agent.[1] Its synthesis can be achieved through various methods, including the chlorination of chlorodimethyl ether and the reaction of methyl formate (B1220265) with phosphorus pentachloride.[1][2] This guide focuses on the latter method, providing a detailed overview of the synthesis using phosphorus pentachloride.

Chemical Reaction

The synthesis of this compound from methyl formate and phosphorus pentachloride proceeds via the chlorination of the formyl group. The overall reaction is as follows:

HCOOCH₃ + PCl₅ → CHCl₂(OCH₃) + POCl₃

Experimental Protocols

Two detailed experimental procedures are provided below, offering slight variations in scale and equipment.

Protocol 1

This protocol is adapted from a smaller-scale laboratory preparation.[3]

Apparatus:

-

A 500 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, thermometer, and a reflux condenser.

-

Calcium chloride guard tubes for the condenser and dropping funnel to protect from moisture.

-

An ice bath for temperature control.

-

Distillation apparatus, including a simple distillation head, condenser, receiver flask, and a vacuum adapter.

Procedure:

-

In a fume cupboard, place 50 mL of phosphorus oxychloride and 156 g (0.75 mol) of phosphorus pentachloride into the three-necked flask.[3]

-

Add 48 g (49 mL, 0.8 mol) of methyl formate to the dropping funnel.[3]

-

Cool the flask to 10°C using an ice bath.[3]

-

Add the methyl formate dropwise over approximately 1 hour, ensuring the reaction temperature does not exceed 20°C.[3]

-

Once the addition is complete, remove the ice bath and continue stirring. Maintain the temperature below 30°C, using occasional cooling if necessary, until all the phosphorus pentachloride has dissolved.[3]

-

Reconfigure the apparatus for vacuum distillation. Distill the mixture under reduced pressure (water pump) with a water bath temperature of about 60°C. Collect the distillate in a receiver flask cooled to -25 to -30°C.[3]

-

The crude distillate, a mixture of this compound and phosphorus oxychloride, is then purified by fractional distillation at atmospheric pressure through a 50-cm column packed with glass helices. The column should be heated to 60°C.[3]

-

Collect the fraction boiling between 82°C and 95°C and refractionate to obtain pure this compound.[3]

Protocol 2

This protocol, from Organic Syntheses, describes a larger-scale preparation.[2]

Apparatus:

-

A 2 L three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.[2]

-

Calcium chloride tubes to protect the condenser and dropping funnel.[2]

-

An ice bath for cooling.

-

A distillation head and a 90-cm vacuum-jacketed column packed with glass beads for purification.

Procedure:

-

To the 2 L flask, add 832 g (4.0 moles) of phosphorus pentachloride and 250 mL of phosphorus oxychloride.[2] Phosphorus oxychloride acts as a suspension medium for a more homogeneous reaction.[2][4]

-

Add 264 g (272 mL, 4.4 moles) of methyl formate (previously dried over sodium sulfate) to the dropping funnel.[2][4]

-

Cool the flask in an ice bath and add the methyl formate with stirring over about 1.75 hours, maintaining the reaction temperature between 10–20°C.[2]

-

After the addition, continue stirring at a temperature below 30°C for approximately 1 hour until all the phosphorus pentachloride dissolves.[2]

-

Replace the reflux condenser with a distilling head and distill the mixture under a pressure of 80–120 mm Hg, with a bath temperature of 50–65°C. The receiver should be cooled to -10°C to -20°C.[2]

-

Redistill the collected material through a 90-cm vacuum-jacketed column at a 1:10 reflux ratio.[2]

-

Collect the fraction boiling between 80-100°C and redistill to yield pure this compound.[2]

Data Presentation

The quantitative data from the described protocols are summarized in the tables below for easy comparison.

Table 1: Reactant and Product Quantities

| Parameter | Protocol 1 | Protocol 2 |

| Phosphorus Pentachloride | 156 g (0.75 mol)[3] | 832 g (4.0 mol)[2] |

| Methyl Formate | 48 g (0.8 mol)[3] | 264 g (4.4 mol)[2] |

| Phosphorus Oxychloride | 50 mL[3] | 250 mL[2] |

| Product Yield | 70 g (76%)[3] | 353–386 g (77–84%)[2] |

| Product Boiling Point | 85°C[3] | 82–85.5°C[2] |

Table 2: Reaction and Purification Parameters

| Parameter | Protocol 1 | Protocol 2 |

| Addition Temperature | < 20°C[3] | 10–20°C[2] |

| Addition Time | ~1 hour[3] | ~1.75 hours[2] |

| Post-addition Stirring Temp. | < 30°C[3] | < 30°C[2] |

| Initial Distillation | Reduced pressure, ~60°C bath[3] | 80–120 mm Hg, 50–65°C bath[2] |

| Receiver Temperature | -25 to -30°C[3] | -10 to -20°C[2] |

| Final Purification | Fractional distillation (50 cm column)[3] | Fractional distillation (90 cm column)[2] |

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and the general experimental workflow.

Caption: Chemical reaction for the synthesis of this compound.

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from methyl formate and phosphorus pentachloride is a well-established and effective method, yielding the product in good purity and high yields of 76-84%.[2][3] Careful control of the reaction temperature during the addition of methyl formate is crucial to ensure a safe and efficient reaction. The process involves a straightforward work-up procedure consisting of vacuum and fractional distillations to isolate the pure product. Due to the nature of the reagents and product, appropriate safety precautions, such as working in a well-ventilated fume hood and protecting the reaction from moisture, must be strictly followed.[2][3]

References

An In-Depth Technical Guide to the Synthesis of Dichloromethyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dichloromethyl methyl ether, with a primary focus on the chlorination of its precursor, chlorodimethyl ether. This document details the chemical principles, experimental methodologies, and quantitative data associated with the primary synthetic routes. The information is intended to serve as a valuable resource for professionals in chemical research and drug development.

Introduction

This compound (DCME) is a valuable reagent in organic synthesis, primarily utilized as a formylating agent in the Rieche formylation of aromatic compounds and as a chlorinating agent.[1] Its synthesis is a critical process for laboratories that employ it in the development of pharmaceutical intermediates and other fine chemicals. While several methods for its preparation exist, the direct chlorination of chlorodimethyl ether is a key approach. This guide will explore this method in detail, alongside a prominent alternative synthesis, to provide a well-rounded understanding for the practicing chemist.

Synthesis of this compound

There are two primary methods for the synthesis of this compound that are well-documented in the chemical literature:

-

Method 1: The direct chlorination of chlorodimethyl ether.

-

Method 2: The reaction of methyl formate (B1220265) with phosphorus pentachloride.

This guide will cover both methods, providing theoretical background and detailed experimental protocols.

Method 1: Chlorination of Chlorodimethyl Ether

The conversion of chlorodimethyl ether to this compound is achieved through a free-radical chlorination reaction. This process can be initiated either photochemically or through the use of chemical radical initiators.[2] The reaction can be performed in either the liquid or gas phase.[2]

Reaction Scheme:

CH₂Cl-O-CH₃ + Cl₂ → CHCl₂-O-CH₃ + HCl

The chlorination of chlorodimethyl ether proceeds via a classic free-radical chain mechanism, which consists of three stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This can be achieved by exposure to UV light or by a chemical initiator like benzoyl peroxide, which decomposes upon heating to form radicals that can initiate the process.

-

Propagation: The chlorine radical abstracts a hydrogen atom from the chloromethyl group of chlorodimethyl ether, forming a chloromethyl methyl ether radical and a molecule of hydrogen chloride (HCl). This radical then reacts with another molecule of chlorine to produce this compound and a new chlorine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through the combination of two chlorine radicals, a chlorine radical and a chloromethyl methyl ether radical, or two chloromethyl methyl ether radicals.

Method 1a: Photochemical Chlorination (General Protocol)

WARNING: This reaction should be performed in a well-ventilated fume hood due to the toxicity and volatility of the reactants and products. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Apparatus Setup: A three-necked, round-bottom flask is equipped with a gas inlet tube, a reflux condenser, and a magnetic stirrer. The outlet of the condenser is connected to a gas trap to neutralize excess chlorine and HCl gas. The flask is positioned to be irradiated by a UV lamp.

-

Reaction: Chlorodimethyl ether is charged to the flask. An inert solvent such as carbon tetrachloride can be used if desired. The reaction mixture is stirred, and a slow stream of chlorine gas is bubbled through the liquid. The UV lamp is then turned on to initiate the reaction.

-

Monitoring: The reaction is monitored by gas chromatography (GC) to follow the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, the UV lamp is turned off, and the chlorine gas flow is stopped. The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl. The crude product is then purified by fractional distillation.

Method 1b: Chemically Initiated Chlorination (General Protocol)

WARNING: This reaction involves the use of a peroxide initiator, which can be explosive under certain conditions. The reaction should be conducted with appropriate safety precautions.

-

Apparatus Setup: A three-necked, round-bottom flask is fitted with a dropping funnel, a reflux condenser, and a magnetic stirrer. The outlet of the condenser is connected to a gas trap.

-

Reaction: Chlorodimethyl ether and a radical initiator, such as benzoyl peroxide (typically 1-2 mol%), are charged to the flask. The mixture is heated to reflux. A solution of sulfuryl chloride in an inert solvent is then added dropwise from the dropping funnel.

-

Monitoring: The reaction progress is monitored by GC.

-

Workup: After the addition is complete and the reaction has gone to completion, the mixture is cooled to room temperature. The crude product is carefully washed with a dilute aqueous solution of sodium bicarbonate to remove acidic byproducts, followed by water and brine. The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate) and then purified by fractional distillation.

Method 2: Synthesis from Methyl Formate and Phosphorus Pentachloride

This is a well-established and reliable method for the preparation of this compound, with a detailed procedure available from Organic Syntheses.[2]

Reaction Scheme:

HCOOCH₃ + PCl₅ → CHCl₂-O-CH₃ + POCl₃

The following protocol is adapted from Organic Syntheses, Coll. Vol. 5, p.49 (1973); Vol. 47, p.51 (1967).

-

Apparatus Setup: A 2-liter three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Both the condenser and the dropping funnel are fitted with calcium chloride drying tubes to protect the reaction from moisture.

-

Reaction: 832 g (4.0 moles) of phosphorus pentachloride is placed in the flask with 250 ml of phosphorus oxychloride.[2] The mixture is stirred, and 264 g (4.4 moles) of methyl formate is added from the dropping funnel.[2] The reaction vessel is cooled in an ice bath to maintain the temperature between 10-20°C during the addition, which takes approximately 1.75 hours.[2]

-

Completion: After the addition is complete, the mixture is stirred at a temperature below 30°C for about 1 hour, or until all the phosphorus pentachloride has dissolved.[2]

-

Distillation: The stirrer is removed, and the flask is set up for distillation under reduced pressure. The reaction mixture is distilled at a pressure of 80-120 mm Hg with a bath temperature of 50-65°C. The receiver should be cooled in an ice-salt bath.[2]

-

Purification: The collected distillate is then redistilled through a 90-cm vacuum-jacketed column packed with glass beads at a reflux ratio of 1:10. The fraction boiling at 82-85.5°C is collected as pure this compound.[2]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound via the reaction of methyl formate with phosphorus pentachloride.

Table 1: Reactant and Product Quantities

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (moles) | Amount (grams) |

| Phosphorus Pentachloride | PCl₅ | 208.24 | 4.0 | 832 |

| Methyl Formate | C₂H₄O₂ | 60.05 | 4.4 | 264 |

| This compound | C₂H₄Cl₂O | 114.95 | 3.07 - 3.36 | 353 - 386 |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Reference |

| Reaction Temperature | 10-20°C (addition), <30°C (stirring) | [2] |

| Reaction Time | ~2.75 hours (total) | [2] |

| Distillation Pressure | 80-120 mm Hg | [2] |

| Boiling Point of Product | 82-85.5°C | [2] |

| Yield | 77-84% | [2] |

Safety Considerations

Both chlorodimethyl ether and this compound are classified as hazardous substances. They are toxic, flammable, and corrosive. It is imperative that all handling and reactions involving these chemicals are conducted in a well-ventilated fume hood with appropriate personal protective equipment. Special care should be taken to avoid inhalation of vapors and contact with skin and eyes. Due to their reactivity with water, all glassware should be thoroughly dried before use, and the reactions should be carried out under anhydrous conditions.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Rieche Formylation of Electron-Rich Phenols using Dichloromethyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis, yielding valuable aromatic aldehydes. These aldehydes are crucial intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and natural products.[1][2] The Rieche formylation provides an effective method for the formylation of electron-rich aromatic compounds, such as phenols and their ethers, using dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, most commonly titanium tetrachloride (TiCl₄).[3][4] This method, first reported by Alfred Rieche in 1960, is particularly advantageous for the ortho-formylation of phenols, offering good to excellent yields and high regioselectivity, often avoiding the diformylation products that can be an issue with other methods like the Vilsmeier-Haack or Duff reactions.[3][5][6]

The high reactivity of aldehydes makes them a key functional group in organic chemistry, serving as precursors for a variety of other functionalities such as alcohols, carboxylic acids, and amines.[1] Consequently, the development of mild and efficient formylation methods is of significant interest. The Rieche formylation, particularly when mediated by TiCl₄, has been shown to be a powerful tool for this purpose, with the regioselectivity being highly influenced by the coordination of the Lewis acid with the oxygen atoms of the phenol (B47542) and any other coordinating groups on the aromatic ring.[2][5][7]

Reaction Mechanism and Regioselectivity

The Rieche formylation proceeds via an electrophilic aromatic substitution pathway. The Lewis acid, TiCl₄, activates the this compound, increasing its electrophilicity. For phenols, TiCl₄ is believed to coordinate with the phenolic oxygen, directing the electrophilic attack to the ortho position.[5][7][8] This coordination not only enhances the reaction rate but also accounts for the high ortho-selectivity observed in many cases.[5][7][8]

In the case of phenols with other coordinating groups, such as methoxy (B1213986) groups, the regioselectivity can be further influenced. For instance, with 3,5-dimethoxyphenol, the coordination of TiCl₄ with a methoxy group can partially block substitution at the 4-position, favoring the formation of the 2-formyl derivative.[5]

Quantitative Data Summary

The following tables summarize the results obtained from the Rieche formylation of various electron-rich phenols using this compound and TiCl₄.

Table 1: Formylation of Substituted Phenols [1][5]

| Entry | Substrate | Product(s) | Ratio (ortho:para) | Yield (%) |

| 1 | 3,5-Dimethoxyphenol | 2-Formyl-3,5-dimethoxyphenol / 4-Formyl-3,5-dimethoxyphenol | 82:18 (at 0°C) | 94 |

| 2 | 2,3,5-Trimethylphenol | 2-Formyl-3,5,6-trimethylphenol / 4-Formyl-3,5,6-trimethylphenol | 7:3 (at 0°C) | 93 |

| 3 | 3,4,5-Trimethoxyphenol | 2-Formyl-3,4,5-trimethoxyphenol | Exclusive ortho | High |

| 4 | Phenol | 2-Hydroxybenzaldehyde / 4-Hydroxybenzaldehyde | 50:18 | - |

| 5 | 3-Methoxyphenol | 6-Hydroxy-2-methoxybenzaldehyde / 2-Hydroxy-4-methoxybenzaldehyde / 4-Hydroxy-2-methoxybenzaldehyde | 1:3.2 (inseparable mixture) / isolated | 44 (mixture), 17 (isolated) |

Experimental Protocols

General Procedure for the ortho-Formylation of Electron-Rich Phenols[5][6]

This protocol is adapted from the method described by Garcia et al.[5]

Materials:

-

Appropriate electron-rich phenol (20–150 mmol)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Titanium tetrachloride (TiCl₄)

-

This compound

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

0.1 N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Nitrogen or Argon gas

-

Ice bath

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve the appropriate phenol (1.0 eq) in anhydrous dichloromethane (approx. 1.5 mL/g of phenol).

-

Inert Atmosphere: Purge the flask with nitrogen or argon gas.

-

Cooling: Cool the solution in an ice bath (0 °C).

-

Addition of Lewis Acid: While stirring, add titanium tetrachloride (2.2 to 5.0 eq) dropwise over 15–30 minutes. The reaction mixture may change color.

-

Stirring: Allow the mixture to stir at 0 °C for 30–60 minutes.

-

Addition of Formylating Agent: Add this compound (1.0 eq) dropwise over 15 minutes.

-

Reaction Time: Continue stirring the reaction mixture at 0 °C for an additional 1–2 hours.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Warming and Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Let it stand for 1 hour.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic phase.

-

Wash the organic layer sequentially with 0.1 N HCl, saturated aqueous NaHCO₃ solution, and brine.

-

-

Drying and Concentration:

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or crystallization to afford the desired formylated phenol.

Visualizations

Reaction Mechanism

Caption: Proposed mechanism for the Rieche formylation of electron-rich phenols.

Experimental Workflow

Caption: General experimental workflow for the Rieche formylation.

Applications in Drug Development

Hydroxy-substituted aromatic aldehydes are pivotal building blocks in the synthesis of numerous biologically active compounds and pharmaceuticals. The formyl group can be readily converted into other functionalities, enabling the construction of complex molecular architectures. For example, formyl-substituted phenols are precursors to benzopyran and benzofuran (B130515) structures, which are common motifs in natural products and drug molecules.[5] The ability of the Rieche formylation to selectively introduce a formyl group onto an electron-rich phenolic ring under relatively mild conditions makes it a valuable tool in medicinal chemistry and drug discovery programs.

Safety Considerations

-

Titanium tetrachloride (TiCl₄) is a corrosive and moisture-sensitive liquid that reacts violently with water, releasing hydrogen chloride gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

This compound is a regulated substance and a potential carcinogen.[9] All manipulations should be carried out in a fume hood, and exposure should be minimized.

-

The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent the decomposition of the reagents by atmospheric moisture.

-

The quenching step is exothermic and should be performed slowly and with cooling.

References

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. Formylation of electron-rich aromatic rings mediated by this compound and TiCl4: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rieche formylation - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Selective ortho-formylation of phenols , Hive Novel Discourse [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Dichloromethyl Methyl Ether: A Robust Formylating Agent for Heterocyclic Compounds

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethyl methyl ether (DCME) has emerged as a potent and versatile reagent for the formylation of a wide array of aromatic and heterocyclic compounds. This process, often referred to as the Rieche formylation, provides a direct and efficient method for the introduction of a formyl group (-CHO) onto electron-rich ring systems, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] The reaction typically proceeds via an electrophilic aromatic substitution mechanism, facilitated by a Lewis acid catalyst, most commonly titanium tetrachloride (TiCl₄).[1][2] These application notes provide a comprehensive overview, detailed protocols, and safety considerations for the use of this compound as a formylating agent for heterocycles.

Reaction Mechanism and Principles

The Rieche formylation initiates with the activation of this compound by a Lewis acid, such as TiCl₄, to generate a highly electrophilic dichloromethoxymethyl cation.[2] This electrophile then attacks the electron-rich heterocyclic ring to form a sigma complex intermediate. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting dichloromethyl group during workup yields the desired aldehyde.

Applications in Heterocyclic Chemistry

This compound is particularly effective for the formylation of electron-rich heterocycles, including pyrroles, indoles, furans, and thiophenes. The regioselectivity of the formylation is influenced by the nature of the heterocyclic ring and the substituents it bears.

Formylation of Pyrroles

The formylation of pyrrole (B145914) derivatives using this compound and a Lewis acid has been shown to be a highly regioselective process. For instance, 1H-pyrrole-2-carboxylates can be formylated to afford either the 4-formyl or 5-formyl derivatives in nearly quantitative yields, depending on the reaction conditions and the specific dichloromethyl alkyl ether used.[4][5]

Formylation of Phenols and other Electron-Rich Aromatics